N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide
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Overview
Description
N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide is a complex organic compound with the molecular formula C23H23FN4O. This compound is part of the hydrazone family and is known for its unique structural properties, which include a pyrazole ring and a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide typically involves the condensation of cyclohexanecarbohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The process involves the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which may result in therapeutic effects such as reduced inflammation or pain. The exact molecular pathways involved depend on the specific biological context and the target enzymes .
Comparison with Similar Compounds
Similar Compounds
- **N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)biphenyl-4-carbohydrazide
- **N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)phenylcarbohydrazide
Uniqueness
N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide is unique due to its specific structural features, such as the presence of a cyclohexane ring and a fluorophenyl groupCompared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for further research .
Properties
CAS No. |
477735-02-7 |
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Molecular Formula |
C23H23FN4O |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C23H23FN4O/c24-20-13-11-17(12-14-20)22-19(16-28(27-22)21-9-5-2-6-10-21)15-25-26-23(29)18-7-3-1-4-8-18/h2,5-6,9-16,18H,1,3-4,7-8H2,(H,26,29)/b25-15+ |
InChI Key |
NTQAMHRTKJMXSD-MFKUBSTISA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Canonical SMILES |
C1CCC(CC1)C(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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